2-(3-Methyloxolan-2-yl)acetic acid
Description
2-(3-Methyloxolan-2-yl)acetic acid is a carboxylic acid derivative featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 3-position and an acetic acid moiety at the 2-position. These compounds are typically synthesized via cyclization reactions or functional group modifications, often serving as intermediates in pharmaceuticals or agrochemicals due to their versatile reactivity and stereochemical properties .
Properties
IUPAC Name |
2-(3-methyloxolan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-10-6(5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEHISOTSCWBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyloxolan-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with ethyl chloroacetate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of 2-(3-Methyloxolan-2-yl)acetic acid may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. Industrial methods also focus on minimizing waste and ensuring the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methyloxolan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Acid chlorides and amines are typical reagents for substitution reactions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
2-(3-Methyloxolan-2-yl)acetic acid serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its structural properties allow it to enhance the efficacy and specificity of drugs targeting neurological disorders, including pain management and neurodegenerative diseases.
Case Study : A study published in ACS Chemical Neuroscience highlighted the use of functionalized amino acids similar to this compound as inhibitors of GABA uptake, demonstrating potential therapeutic benefits in neuropathic pain models .
Biochemical Research
2. Enzyme Activity Studies
The compound is employed in biochemical research to investigate enzyme activities and metabolic pathways. Its ability to interact with biological systems makes it a valuable tool for understanding cellular processes.
Data Table: Inhibition Potency of Related Compounds
| Compound | Inhibition Potency (pIC₅₀) | Biological Target |
|---|---|---|
| 2-(3-Methyloxolan-2-yl)acetic acid | 5.24 ± 0.05 | GABA Transporters |
| Compound A | 4.31 ± 0.03 | GABA Transporters |
| Compound B | 4.86 ± 0.10 | GABA Transporters |
This table illustrates the comparative inhibition potency of various compounds related to GABA transporters, indicating the potential role of 2-(3-Methyloxolan-2-yl)acetic acid in neurological research.
Organic Synthesis
3. Building Block for Complex Molecules
In organic synthesis, 2-(3-Methyloxolan-2-yl)acetic acid acts as a versatile building block, allowing chemists to create complex molecules efficiently. Its unique structure facilitates the formation of various derivatives that can be utilized in different chemical reactions.
Material Science
4. Development of Novel Materials
The compound is also investigated for its potential in material science, particularly in creating materials with enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-(3-Methyloxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methyloxolane ring and acetic acid moiety contribute to its binding affinity and reactivity. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3-Methyloxolan-2-yl)acetic acid with key analogs, focusing on molecular structure, physicochemical properties, and applications.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Substituents |
|---|---|---|---|---|
| 2-(3-Methyloxolan-2-yl)acetic acid* | C₇H₁₂O₄ | 160.17 (inferred) | Not available | 3-methyl oxolane, acetic acid |
| 2-(2,2-Dimethyloxolan-3-yl)acetic acid | C₈H₁₄O₃ | 158.20 | 1880831-38-8 | 2,2-dimethyl oxolane, acetic acid |
| 2-Methoxy-2-(oxolan-3-yl)acetic acid | C₇H₁₂O₄ | 160.17 | 1547513-00-7 | 3-oxolane, methoxy, acetic acid |
| Ethyl 2-amino-2-(oxolan-3-yl)acetate | C₈H₁₅NO₃ | 173.21 | 87439-10-9 | 3-oxolane, amino, ethyl ester |
Notes:
- Polarity: Methoxy and amino groups (rows 3–4) enhance polarity, improving water solubility but reducing lipid solubility .
- Acid vs. Ester : Free carboxylic acids (rows 1–3) exhibit higher acidity (pKa ~2–3) than ester derivatives (pKa ~4–5), influencing their application in synthesis .
Table 2: Physicochemical and Application Comparison
Key Findings:
Synthetic Utility: Compounds with methyl or dimethyl substitutions (rows 1–2) are favored in hydrophobic drug delivery systems, while polar groups (methoxy, amino) enhance compatibility with aqueous environments .
Crystallography : SHELX software is frequently used to resolve stereochemistry in such compounds, particularly for refining crystal structures .
Biological Activity
2-(3-Methyloxolan-2-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₄O₃
- Molecular Weight : 142.19 g/mol
- IUPAC Name : 2-(3-Methyloxolan-2-yl)acetic acid
The biological activity of 2-(3-Methyloxolan-2-yl)acetic acid is primarily attributed to its interaction with various cellular pathways. It has been observed to influence:
- Inflammatory Responses : The compound modulates the expression of pro-inflammatory cytokines, potentially contributing to anti-inflammatory effects.
- Enzyme Activity : It may inhibit enzymes involved in inflammatory processes, such as matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and degradation.
Anti-inflammatory Effects
Research indicates that 2-(3-Methyloxolan-2-yl)acetic acid exhibits significant anti-inflammatory properties. It has been shown to:
- Reduce the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α.
- Inhibit the activation of NF-κB, a key transcription factor in inflammation.
Antioxidant Activity
The compound also demonstrates antioxidant properties by:
- Scavenging free radicals and reducing oxidative stress markers.
- Enhancing the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.
Antiproliferative Effects
In vitro studies suggest that 2-(3-Methyloxolan-2-yl)acetic acid can inhibit the proliferation of certain cancer cell lines by:
- Inducing cell cycle arrest.
- Promoting apoptosis through the activation of caspase pathways.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological effects of 2-(3-Methyloxolan-2-yl)acetic acid:
- Study on Inflammatory Response :
- Antioxidant Activity Assessment :
- Antiproliferative Study :
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Reduces IL-1β and TNF-α levels | Inhibition of NF-κB activation |
| Antioxidant | Scavenges free radicals | Enhances antioxidant enzyme activity |
| Antiproliferative | Inhibits cancer cell growth | Induces apoptosis and cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
